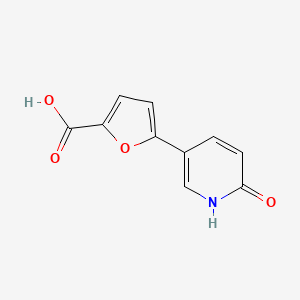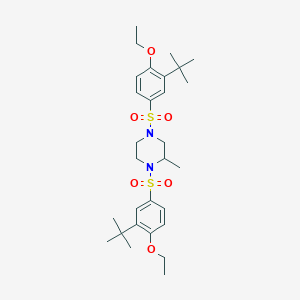
2,3-Dihydroxybutanedioic acid; 2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl piperazine (L)tartaric acid salt is a chiral compound that combines the properties of both ®-2-methyl piperazine and (L)-tartaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl piperazine (L)tartaric acid salt typically involves the reaction of ®-2-methyl piperazine with (L)-tartaric acid under controlled conditions. One common method involves dissolving ®-2-methyl piperazine in a suitable solvent, such as ethanol or methanol, and then adding (L)-tartaric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the salt.
Industrial Production Methods
Industrial production of ®-2-methyl piperazine (L)tartaric acid salt often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl piperazine (L)tartaric acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives. Substitution reactions can result in the formation of alkylated or acylated piperazine compounds.
Applications De Recherche Scientifique
®-2-Methyl piperazine (L)tartaric acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-2-methyl piperazine (L)tartaric acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methyl piperazine (D)tartaric acid salt: The enantiomer of ®-2-methyl piperazine (L)tartaric acid salt, with similar chemical properties but different stereochemistry.
N-Methyl piperazine: A related compound with a methyl group on the nitrogen atom of the piperazine ring.
Tartaric acid derivatives: Compounds such as sodium tartrate and potassium bitartrate, which share the tartaric acid moiety but differ in their overall structure and applications.
Uniqueness
®-2-Methyl piperazine (L)tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Formule moléculaire |
C9H18N2O6 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;2-methylpiperazine |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
LFFWDZALERPTKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)



![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)


![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
